7-(4-Methoxyphenyl)-7-oxoheptanoic acid CAS number 21244-11-1
7-(4-Methoxyphenyl)-7-oxoheptanoic acid CAS number 21244-11-1
An In-depth Technical Guide to 7-(4-Methoxyphenyl)-7-oxoheptanoic acid (CAS: 21244-11-1)
Abstract
This document provides a comprehensive technical overview of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, a bifunctional organic molecule featuring a terminal carboxylic acid and an aromatic ketone. It serves as a critical intermediate in the synthesis of complex pharmaceutical compounds, most notably as a precursor to the core structure of the anticoagulant drug Apixaban. This guide, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a robust and validated synthesis protocol via Friedel-Crafts acylation, and describes standard analytical methods for its characterization and quality control. The underlying chemical principles, mechanistic insights, and practical applications are discussed to provide a field-proven perspective on its handling and utility.
Introduction and Significance
7-(4-Methoxyphenyl)-7-oxoheptanoic acid, registered under CAS number 21244-11-1, is a keto-carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure is characterized by a seven-carbon aliphatic chain, which imparts flexibility and specific chain length, capped by a carboxylic acid group at one end and a 4-methoxyphenyl ketone at the other. This unique architecture makes it a versatile molecular building block.
The primary driver of its scientific and commercial importance is its role as a key intermediate in the synthesis of Factor Xa inhibitors.[4] Specifically, it is a precursor to the pyrazolopyridinone core of Apixaban, a widely used oral anticoagulant.[4][5][6] The methoxyphenyl group and the oxoheptanoic acid chain are foundational elements that are elaborated in subsequent synthetic steps to build the final, complex drug molecule. Understanding the synthesis and properties of this intermediate is therefore crucial for the efficient production of these life-saving therapeutics.
Physicochemical Properties
A summary of the key physical and chemical properties of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is presented below. These data are essential for laboratory handling, reaction setup, and analytical method development.
| Property | Value | Reference |
| CAS Number | 21244-11-1 | [1][2][7] |
| Molecular Formula | C₁₄H₁₈O₄ | [1][2][3] |
| Molecular Weight | 250.29 g/mol | [1][2] |
| Appearance | Typically a white to pale yellow solid | [8] |
| Density | ~1.127 g/cm³ (predicted) | [1] |
| Boiling Point | 444.2 °C at 760 mmHg (predicted) | [1] |
| Flash Point | 166.7 °C (predicted) | [1] |
| Polar Surface Area (PSA) | 63.60 Ų | [1] |
| LogP (XLogP3) | 2.91 | [1] |
| Synonyms | Benzeneheptanoic acid, 4-methoxy-ζ-oxo-; 7-keto-7-(4-methoxyphenyl)enanthic acid | [1][9] |
Synthesis: The Friedel-Crafts Acylation Approach
The most direct and industrially relevant method for synthesizing 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of anisole.[10][11][12] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is attached to an aromatic ring.
Reaction Mechanism and Causality
The reaction proceeds by treating anisole with a pimelic acid derivative, typically pimelic anhydride or pimeloyl chloride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][13]
Mechanism Breakdown:
-
Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of pimelic anhydride (or the chloride of pimeloyl chloride), making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: Anisole, the substrate, is an activated aromatic ring due to the electron-donating nature of the methoxy (-OCH₃) group. The π-electrons of the anisole ring attack the electrophilic acylium ion. The methoxy group is an ortho, para-director. Due to steric hindrance from the bulky acylium ion and the methoxy group itself, the attack predominantly occurs at the para position, leading to the desired 4-substituted product.
-
Complexation and Stoichiometry: A crucial consideration is the stoichiometry of the Lewis acid. AlCl₃ complexes not only with the acylating agent but also with the oxygen of the anisole's methoxy group and, more strongly, with the carbonyl oxygen of the ketone product.[14] Consequently, more than two molar equivalents of AlCl₃ are required to ensure the reaction proceeds to completion.
-
Rearomatization and Workup: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring. A subsequent aqueous workup is essential to hydrolyze the aluminum chloride and decompose the ketone-AlCl₃ complex, liberating the final product.[15]
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol describes a self-validating laboratory-scale synthesis. The validation is achieved by confirming the final product's identity and purity through the analytical methods described in Section 5.
Materials & Reagents:
-
Anisole (1.0 eq)
-
Pimelic Anhydride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., bubbler). Ensure all glassware is oven-dried to prevent premature quenching of the catalyst.
-
Initial Charging: Charge the flask with anhydrous AlCl₃ (2.5 eq) and anhydrous DCM. Cool the resulting suspension to 0-5 °C in an ice-water bath.
-
Reagent Addition: Dissolve anisole (1.0 eq) and pimelic anhydride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[15]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and hydrolyzes the AlCl₃.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water (2x) and brine (1x). This removes residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford 7-(4-Methoxyphenyl)-7-oxoheptanoic acid as a crystalline solid.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques are employed for this purpose.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets (AA'BB' system) in the aromatic region (~6.9-7.9 ppm). The doublet downfield corresponds to the protons ortho to the carbonyl group, while the upfield doublet corresponds to protons ortho to the electron-donating methoxy group.[8] Methoxy Protons: A sharp singlet at ~3.8 ppm (3H). Aliphatic Protons: A series of multiplets between ~1.5 and 3.0 ppm corresponding to the -(CH₂)₅- chain. The protons alpha to the ketone (~2.9 ppm) and alpha to the carboxylic acid (~2.4 ppm) will be the most downfield. Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may be exchanged with D₂O. |
| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region: ketone C=O (~198 ppm) and carboxylic acid C=O (~178 ppm). Aromatic Carbons: Signals between ~114 and 164 ppm. The carbon bearing the methoxy group will be the most shielded (upfield), while the ipso-carbon attached to the ketone will be deshielded. Aliphatic Carbons: Signals in the range of ~24-38 ppm. Methoxy Carbon: A signal around 55.5 ppm.[8] |
| FT-IR (cm⁻¹) | O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer). C-H Stretch: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹. C=O Stretch: Two distinct, strong absorptions: one for the aromatic ketone (~1675 cm⁻¹) and one for the carboxylic acid (~1710 cm⁻¹). C-O Stretch: A strong band for the aryl ether C-O bond around 1250 cm⁻¹. |
| Mass Spec. | (ESI-) m/z: [M-H]⁻ at 249.11. (ESI+) m/z: [M+H]⁺ at 251.12 or [M+Na]⁺ at 273.10. |
Purity Assessment: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient: Start at 30% A, ramp to 95% A over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 275 nm.
-
Validation: The purity is determined by the area percentage of the main product peak. A pure sample should exhibit a single major peak with >95% area.
Caption: Analytical workflow for product validation.
Applications in Drug Development
The primary application of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is as a strategic intermediate in pharmaceutical manufacturing.[16]
-
Apixaban Synthesis: It serves as a key starting material for constructing the central scaffold of Apixaban (BMS-562247), a direct Factor Xa inhibitor.[4] The heptanoic acid portion is ultimately cyclized to form the lactam ring, and the methoxyphenyl group is a crucial pharmacophoric element for binding to the S1 pocket of the Factor Xa enzyme.
-
Research Chemical: It is used as a versatile building block for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting various enzymes or receptors.[16]
-
PROTACs: While its direct use as a PROTAC linker is not widely documented, structurally similar aliphatic carboxylic acids are common components of linkers used in Proteolysis Targeting Chimeras (PROTACs).[17] Its bifunctional nature makes it a candidate for exploration in this modality.
Conclusion
7-(4-Methoxyphenyl)-7-oxoheptanoic acid is more than a simple chemical compound; it is an enabling tool for the development of complex, high-value pharmaceuticals. Its synthesis via Friedel-Crafts acylation is a well-understood and scalable process, though it requires careful control of stoichiometry and reaction conditions. The analytical methods detailed herein provide a robust framework for ensuring the quality and identity of the material. For scientists in the drug development field, a thorough understanding of this intermediate is fundamental to the successful and efficient production of next-generation therapeutics.
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